molecular formula C22H21N5OS B2381289 N-(4-methylphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 898371-63-6

N-(4-methylphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B2381289
CAS No.: 898371-63-6
M. Wt: 403.5
InChI Key: XQKNLQABNKMFPA-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyrrole ring, a triazole ring, and a sulfanylacetamide group, making it an interesting subject for scientific research.

Properties

IUPAC Name

N-(4-methylphenyl)-2-[[5-(3-methylphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5OS/c1-16-8-10-19(11-9-16)23-20(28)15-29-22-25-24-21(18-7-5-6-17(2)14-18)27(22)26-12-3-4-13-26/h3-14H,15H2,1-2H3,(H,23,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQKNLQABNKMFPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CC(=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with triazole and pyrrole moieties often exhibit significant anticancer properties. N-(4-methylphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide may be evaluated for its efficacy against various cancer cell lines. Preliminary studies suggest that triazole derivatives can inhibit tumor growth by interfering with key biological pathways involved in cancer progression .

Antifungal Properties

Triazole compounds are well-documented for their antifungal activities. The presence of the triazole ring in this compound suggests potential use as an antifungal agent. Investigations into its mechanism of action could provide insights into developing new antifungal therapies .

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure and biological activity is crucial for drug development. By synthesizing analogs of this compound, researchers can identify key structural features that enhance or diminish biological activity. This approach allows for optimization of pharmacological profiles and targeted therapeutic applications .

In Silico Studies

Molecular docking studies can be employed to predict the interaction of this compound with various biological targets, such as enzymes and receptors involved in disease processes. These computational methods can expedite the identification of promising candidates for further experimental validation .

Material Science Applications

The unique electronic properties of compounds containing triazole and pyrrole rings make them attractive for applications in material science. This compound may be explored for its potential use in organic electronics, sensors, or photonic devices due to its conjugated systems and heteroatoms that facilitate charge transfer processes .

Synthesis Protocol

The synthesis of this compound typically involves multi-step reactions utilizing readily available reagents. Optimization of reaction conditions such as temperature and solvent choice is essential for maximizing yield and purity.

Characterization Techniques

Characterization of synthesized compounds is performed using techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Liquid Chromatography-Mass Spectrometry (LC-MS)
    These methods confirm the structure and purity of the compound, which is crucial for subsequent biological testing and application development .

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are limited, but it is believed to involve pathways related to inflammation and cell proliferation .

Biological Activity

N-(4-methylphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article explores the synthesis, structural properties, and biological activities of this compound, supported by data tables and relevant case studies.

Molecular Structure and Properties

The compound has a molecular formula of C20H18N6OSC_{20}H_{18}N_{6}OS and a molecular weight of approximately 390.47 g/mol. Its structure features a triazole ring, which is known for various biological activities, particularly as an antifungal agent.

Key Structural Features

PropertyValue
Molecular FormulaC20H18N6OS
Molecular Weight390.47 g/mol
IUPAC NameThis compound
Canonical SMILESCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CC=N4

Antimicrobial Activity

Research has indicated that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, compounds containing the triazole moiety have been shown to inhibit the growth of various bacteria and fungi by targeting cytochrome P450 enzymes involved in sterol biosynthesis.

In a study examining various triazole derivatives, it was found that compounds similar to this compound demonstrated moderate to high activity against pathogens such as Candida albicans and Escherichia coli .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound can be attributed to its ability to inhibit pro-inflammatory cytokines. In vitro studies have shown that related pyrrole derivatives can reduce the production of interleukin (IL)-6 and tumor necrosis factor-alpha (TNF-α) in stimulated human peripheral blood mononuclear cells (PBMCs) .

Case Studies

Several studies have explored the biological activity of triazole derivatives:

  • Antimicrobial Evaluation : A study synthesized new 1,2,4-triazole derivatives and tested their antimicrobial efficacy against Staphylococcus aureus and Klebsiella pneumoniae. Some derivatives exhibited significant inhibition zones, indicating strong antimicrobial activity .
  • Inhibition Studies : Another investigation focused on the inhibition of acetylcholinesterase (AChE), a key enzyme in neurodegenerative diseases like Alzheimer's. The study found that certain pyrrole-based compounds could act as selective AChE inhibitors .

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